molecular formula C17H18N2O2S B2895983 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine CAS No. 2379994-13-3

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine

Cat. No.: B2895983
CAS No.: 2379994-13-3
M. Wt: 314.4
InChI Key: MTXHNUJUFVNANG-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-thiophen-3-yloxan-4-ylmethylamine with 2-aminobenzoxazole under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzoxazole ring or the thiophene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzoxazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzoxazole ring could produce a dihydrobenzoxazole derivative.

Scientific Research Applications

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine
  • N-[(4-Thiophen-3-yloxan-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine

Uniqueness

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1,3-benzoxazol-2-amine stands out due to its unique combination of a benzoxazole ring and a thiophene moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-2-4-15-14(3-1)19-16(21-15)18-12-17(6-8-20-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXHNUJUFVNANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NC3=CC=CC=C3O2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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